7-甲基萘-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

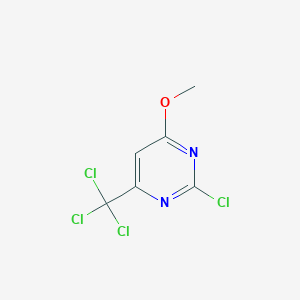

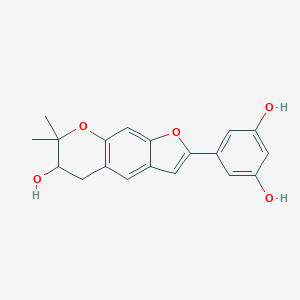

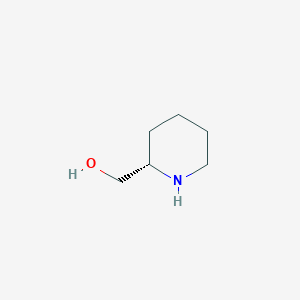

7-Methylnaphthalen-2-amine is a chemical compound with the molecular formula C11H11N . It is also known by other names such as N-methylnaphthalen-2-amine, N-methyl-N-2-naphthylamine, and 2-Naphthalenamine .

Synthesis Analysis

While specific synthesis methods for 7-Methylnaphthalen-2-amine were not found, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis

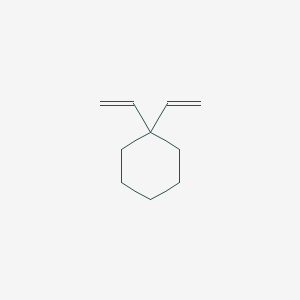

The molecular structure of 7-Methylnaphthalen-2-amine consists of a naphthalene ring with a methylamine group attached to the 2-position . The exact mass of the molecule is 157.089149355 g/mol .Chemical Reactions Analysis

Amines, including 7-Methylnaphthalen-2-amine, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

7-Methylnaphthalen-2-amine has a molecular weight of 157.21 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .科学研究应用

催化偶联反应

7-甲基萘-2-胺衍生物在科学研究中的一个重要应用是在催化偶联反应中。例如,像(2S,4R)-4-羟基-N-(2-甲基萘-1-基)吡咯烷-2-羧酰胺(HMNPC)这样的衍生物已被发现是铜催化的(hetero)芳基卤化物与亚磺酸盐偶联的强力配体。这个过程允许高效生产具有药用重要性的(hetero)芳基甲基磺酮,突显了该化合物在促进金属催化偶联反应中产生制药相关化合物的效用,产率良好至优良(Ma等,2017)。

绿色化学中的烷基化

7-甲基萘-2-胺还被用于绿色化学应用,特别是在使用环保催化剂的情况下,通过Friedel–Crafts反应将2-甲基萘烷基化为长链烯烃。这个过程已经在氯铝酸胺氯化铝酸盐离子液体中进行了研究,展示了一种环保的化学合成方法,实现了优异的转化率和选择性,同时允许易于分离产物。这项研究强调了7-甲基萘-2-胺衍生物在促进可持续化学过程中的潜力(Zhao等,2004)。

先进材料合成

另一个应用领域是先进材料的合成。例如,对2-甲基萘甲基化以生产2,6-二甲基萘的研究已被广泛进行,这是聚乙烯萘酯的关键前体,一种先进的聚合物材料。利用H-ZSM-5沸石进行形状选择性甲基化的研究和计算研究突显了这类反应的工业重要性。这些研究提供了对反应机制和产生所需产品的有利性的见解,这对于新材料的开发至关重要(Nie et al., 2012)。

有机合成中的新颖性

该化合物已被研究其在2-氨基萘类同系物氧化偶联中的作用。这个过程被发现展示了通过Cu(II)介导的复杂反应模式导致各种化合物的形成,包括咔唑。这样的反应展示了7-甲基萘-2-胺衍生物在有机合成中的多功能性和反应性,为一系列结构多样且潜在有价值的有机化合物提供了途径(Vyskocil et al., 2001)。

安全和危害

While specific safety and hazard information for 7-Methylnaphthalen-2-amine was not found, aromatic amines in general can pose significant health risks. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

未来方向

While specific future directions for 7-Methylnaphthalen-2-amine were not found, research into the properties and potential applications of amines is ongoing. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a target for the development of new antipsychotics . This suggests that amines, including 7-Methylnaphthalen-2-amine, could have potential future applications in the field of medicine.

属性

IUPAC Name |

7-methylnaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYKWSBPNFANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629310 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnaphthalen-2-amine | |

CAS RN |

116530-25-7 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)